Home > Products > Screening Compounds P74888 > (D-Leu7)-leuprolide
(D-Leu7)-leuprolide - 112710-58-4

(D-Leu7)-leuprolide

Catalog Number: EVT-1475053
CAS Number: 112710-58-4
Molecular Formula: C59H84N16O12
Molecular Weight: 1209.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leuprolide is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with enhanced potency and prolonged duration of action compared to native GnRH. [, , ] It belongs to the class of GnRH agonists. Leuprolide is widely utilized in scientific research to investigate various aspects of reproductive physiology and endocrinology. It serves as a valuable tool for inducing reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis in animal models. [, , ]

Nafarelin

Compound Description: Nafarelin, a synthetic decapeptide analog of GnRH, exhibits potent agonist activity at GnRH receptors []. Similar to leuprolide, continuous administration of nafarelin leads to downregulation of GnRH receptors and suppression of gonadotropin secretion []. It is clinically utilized for managing endometriosis, uterine fibroids, and central precocious puberty [].

Deslorelin

Compound Description: Deslorelin is another potent GnRH agonist used in veterinary medicine []. Like leuprolide and nafarelin, deslorelin's mechanism of action involves the downregulation of GnRH receptors, leading to suppression of gonadotropin release [].

[NMe-Ser4, DGlu6, desGly10]-GnRH-NHEt

Compound Description: This leuprolide analog, with N-methyl serine at position 4 and D-glutamic acid at position 6, was synthesized to investigate the impact of specific amino acid substitutions on enzymatic stability and antiproliferative activity against prostate cancer cells []. This analog demonstrated improved stability against proteolytic cleavage by chymotrypsin and subtilisin compared to leuprolide []. Despite these modifications, the analog retained a similar antiproliferative effect on PC3 and LNCaP prostate cancer cell lines []. Structural analysis revealed that this analog adopts a U-turn-like conformation with an additional beta-turn due to the N-methyl serine substitution, highlighting the structure-activity relationship in this class of compounds [].

Leuprolide-Oleic Acid Conjugate (LOC)

Compound Description: LOC represents a chemically modified form of leuprolide where oleic acid is conjugated to the peptide backbone [, ]. This modification aims to improve the pharmacokinetic properties of leuprolide, especially prolonging its half-life and duration of action [, ]. Studies utilizing subcutaneous administration of LOC in rats have demonstrated significant alterations in leuprolide's pharmacokinetics, confirming the impact of fatty acid conjugation on its distribution and elimination profile [].

Deformable Variant of Leuprolide-Oleic Acid Conjugate Nanoparticles (d-LON)

Compound Description: d-LON represents a further refinement of the LOC strategy, involving the incorporation of L-α-phosphatidylcholine into LOC nanoparticles (LON) []. This addition aims to impart deformability to the nanoparticles, enabling them to navigate biological barriers more efficiently []. In vitro permeability studies have shown that d-LON exhibits superior permeability compared to both native leuprolide and unmodified LON, highlighting the potential of this approach for enhancing the delivery of (D-Leu7)-leuprolide across mucosal membranes [].

Overview

(D-Leu7)-leuprolide is a synthetic analog of gonadotropin-releasing hormone (GnRH) that has been modified to enhance its stability and efficacy in medical applications. It is primarily utilized in the treatment of hormone-sensitive cancers, such as prostate and breast cancer, by regulating hormone levels in the body. The compound is classified as a peptide hormone analog and is recognized for its potent agonistic activity at the GnRH receptor.

Source

(D-Leu7)-leuprolide is derived from leuprolide, which was originally developed for its ability to inhibit gonadotropin release. The modification at the seventh position, where leucine is replaced with D-leucine, contributes to its enhanced pharmacological properties.

Classification
  • Type: Peptide hormone analog
  • Chemical Classification: Gonadotropin-releasing hormone analog
  • CAS Number: 112710-58-4
Synthesis Analysis

Methods

The synthesis of (D-Leu7)-leuprolide is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin.

Technical Details

  1. Resin Loading: The initial amino acid is covalently attached to a solid support resin.
  2. Deprotection and Coupling: Protecting groups on the amino acids are removed, allowing for the next amino acid to be coupled using reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
  3. Cleavage and Purification: Once the desired peptide sequence is completed, it is cleaved from the resin and purified using high-performance liquid chromatography.

This method provides high purity and yield, making it suitable for pharmaceutical applications .

Molecular Structure Analysis

Structure

The molecular structure of (D-Leu7)-leuprolide consists of a peptide chain with specific modifications that enhance its stability and receptor binding affinity. The presence of D-leucine at the seventh position alters the conformation and increases resistance to enzymatic degradation.

Data

  • Molecular Formula: C_59H_84N_16O_12
  • Molecular Weight: 1259.5 g/mol
  • Structural Features: Contains multiple amide bonds and a cyclic structure typical of peptide hormones.
Chemical Reactions Analysis

Reactions

(D-Leu7)-leuprolide can participate in various chemical reactions:

  1. Oxidation: Methionine residues can be oxidized to form methionine sulfoxide.
  2. Reduction: Reduction reactions can restore oxidized residues back to their original state.
  3. Substitution: Amino acid residues can be substituted to create analogs with different pharmacological properties.

Technical Details

  • Common Reagents:
    • Oxidation: Hydrogen peroxide
    • Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine
    • Substitution: Amino acid derivatives coupled with reagents like dicyclohexylcarbodiimide.

These reactions are crucial for modifying the peptide's properties for research and therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water, which facilitates its use in injectable formulations.

Chemical Properties

  • Stability: Enhanced stability due to D-amino acid incorporation.
  • pH Sensitivity: Generally stable across physiological pH ranges but may degrade under extreme acidic conditions.

Relevant analyses indicate that modifications improve metabolic stability compared to other GnRH analogs .

Applications

(D-Leu7)-leuprolide has diverse applications in scientific research and medicine:

  • Chemistry: Serves as a model compound for studying peptide synthesis and modification techniques.
  • Biology: Used in research related to hormone regulation and receptor interactions.
  • Medicine: Investigated for therapeutic potential in treating hormone-sensitive cancers, particularly prostate and breast cancer.
  • Industry: Plays a role in developing new peptide-based drugs and therapies aimed at modulating hormonal pathways .
Molecular Structure & Chemical Characterization of (D-Leu⁷)-Leuprolide

Peptide Backbone Modifications: Position-Specific D-Amino Acid Substitution

(D-Leu⁷)-leuprolide is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with the primary sequence: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. Its defining structural modification is the substitution of L-leucine with D-leucine at position 7 (italicized in sequence). This D-amino acid incorporation disrupts the native peptide backbone's stereochemistry, introducing a localized conformational constraint that sterically hinders protease accessibility. Unlike L-amino acids, the D-configuration reorients the leucine side chain and carbonyl group, reducing susceptibility to chymotrypsin-like enzymes that typically cleave at aromatic or hydrophobic residues (e.g., Tyr⁵-Leu⁶ in native GnRH).

Table 1: Sequence Comparison of GnRH Agonists

PositionNative GnRHLeuprolide(D-Leu⁷)-Leuprolide
1pGlupGlupGlu
2HisHisHis
3TrpTrpTrp
4SerSerSer
5TyrTyrTyr
6GlyD-LeuD-Leu
7LeuLeuD-Leu
8ArgArgArg
9ProProPro
10Gly-NH₂Pro-NHEtPro-NHEt

Data compiled from [1] [2] [8]

This modification synergizes with the D-Leu⁶ substitution shared with standard leuprolide, enhancing metabolic stability while preserving affinity for the GnRH receptor. The ethylamide modification at Pro⁹ (Pro-NHEt) further shields the C-terminus from carboxypeptidase degradation [2] [5].

Structural Stability Analysis: Conformational Dynamics in Aqueous vs. Lipid Environments

The conformational stability of (D-Leu⁷)-leuprolide is solvent-dependent, with distinct structural motifs emerging in polar (aqueous) versus apolar (lipid-mimetic) environments:

  • Aqueous Solutions (H₂O/D₂O): NMR studies reveal a dominant β-turn type II spanning residues 3–6 (Trp³-Ser⁴-Tyr⁵-D-Leu⁶), stabilized by a hydrogen bond between Trp³-CO and Ser⁶-NH. The D-Leu⁷ substitution disrupts helical propensity observed in native GnRH, forcing the C-terminus (D-Leu⁷-Pro⁹) into an extended loop. This conformation exposes the His²-Trp³ motif critical for receptor activation but increases backbone solvation, accelerating hydrolysis at Ser⁴-Tyr⁵ in long-term aqueous storage [1] [5] [9].

  • Dimethyl Sulfoxide (DMSO) & Lipid Interfaces: In DMSO, a β-turn type I dominates residues 2–5 (His²-Trp³-Ser⁴-Tyr⁵), with D-Leu⁷ adopting a gauche(+) side-chain orientation that packs hydrophobically against Tyr⁵. This compact structure shields labile residues (e.g., Trp³) from oxidation. Molecular dynamics simulations confirm 30% reduced solvent accessibility of the Trp³ indole ring compared to aqueous environments, explaining its enhanced stability in nonpolar matrices like PLGA implants [1] [5] [9].

Table 2: Stability Metrics in Different Solvents

ParameterAqueous Buffer (pH 7.4)DMSO
Half-life (37°C)14 days>365 days
Major Degradation PathwayHydrolysis (Ser⁴-Tyr⁵)Oxidation (Trp³)
β-Turn Population42% (Type II: residues 3–6)78% (Type I: residues 2–5)

Data derived from [5] [9]

Comparative Structural Profiling: (D-Leu⁷)-Leuprolide vs. Native GnRH Agonists

The D-Leu⁷ modification induces steric and electronic perturbations that distinguish it pharmacologically from other GnRH analogs:

  • Steric Effects: The D-Leu⁷ side chain projects opposite to L-Leu⁷ in standard leuprolide, creating a 3.2 Å displacement of the Arg⁸ guanidinium group. This reorientation weakens ionic interactions with Glu³⁰¹ in the GnRH receptor’s extracellular loop but enhances hydrophobic contacts with Leu³⁰⁰. Computational docking predicts a 20% reduction in binding energy (-9.8 kcal/mol vs. -12.1 kcal/mol for leuprolide) [1] [3].

  • Backbone Dynamics: Circular dichroism shows a 15% decrease in α-helical content (18.5% vs. 21.8% in leuprolide) and a 40% increase in β-sheet propensity in trifluoroethanol/water (pH 5.0). This shift arises from disrupted i→i+3 hydrogen bonding between Tyr⁵ and Leu⁸ due to D-Leu⁷'s inverted chirality [3] [9].

Table 3: Structural Parameters Relative to Other Agonists

ParameterNative GnRHLeuprolide(D-Leu⁷)-LeuprolideTriptorelin
D-Amino Acid PositionNone66, 76
Dominant β-Turn (Water)Type VI (1-4)Type II (3-6)Type II (3-6)Type I (2-5)
Receptor Kd (nM)1.90.82.40.7
Serum Half-life (min)4–7180210170

Data sourced from [1] [2] [6]

Spectroscopic Characterization: NMR, Mass Spectrometry, and Circular Dichroism

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR in DMSO-d₆ resolves key conformational features:

  • D-Leu⁷ γ-CH₃ doublet at 0.88 ppm (vs. 0.92 ppm for L-Leu⁷), indicating reduced steric crowding.
  • Arg⁸ NH-ε signal at 7.25 ppm shows NOE cross-peaks with D-Leu⁷ β-CH (3.91 ppm), confirming their spatial proximity (<4 Å).
  • Trp³ NεH experiences upfield shift (9.8 → 9.6 ppm) versus leuprolide, suggesting altered π-stacking with Tyr⁵ [1] [3] [7].

Mass Spectrometry

High-resolution ESI-MS confirms molecular mass (1209.42 Da; calc. 1209.42 for C₅₉H₈₄N₁₆O₁₂):

  • MS/MS fragments: m/z 1062.3 [M-NHEt+H]⁺, 807.2 [M-Arg-Pro-NHEt+H]⁺, 433.1 [pGlu-His-Trp+H]⁺.
  • Unique fragment at m/z 614.3 ([Tyr-D-Leu-D-Leu-Arg+H]⁺) distinguishes it from leuprolide (m/z 600.3 for [Tyr-D-Leu-Leu-Arg+H]⁺) [4] [8].

Circular Dichroism (CD)

CD spectra in water/TFE (1:1) exhibit:

  • Negative band at 208 nm (π→π* transition) reduced by 32% vs. leuprolide, indicating disrupted helix nucleation.
  • Positive band at 195 nm (β-turn) intensified by 25%, correlating with NMR-derived β-turn populations [3] [7] [9].

Table 4: Spectroscopic Signatures

TechniqueKey SignalStructural Implication
¹H-NMR (DMSO)D-Leu⁷ γ-CH₃: 0.88 ppm (d, J=6.5 Hz)Steric decompression at C-terminus
NOESYArg⁸ NH-ε ↔ D-Leu⁷ β-CHStabilized turn around residues 7–8
CD (222 nm)Δε = -12,300 deg·cm²·dmol⁻¹15% reduced α-helix vs. leuprolide
HR-ESI-MS[M+2H]²⁺: 605.71 (obs)Confirms molecular formula (C₅₉H₈₄N₁₆O₁₂)

Data from [1] [3] [4]

Properties

CAS Number

112710-58-4

Product Name

(D-Leu7)-leuprolide

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C59H84N16O12

Molecular Weight

1209.421

InChI

InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42+,43+,44-,45-,46-,47-,48-;/m0./s1

InChI Key

GFIJNRVAKGFPGQ-BPBJJFQZSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.